molecular formula C9H9N3O2S2 B1217975 Thiazosulfone CAS No. 473-30-3

Thiazosulfone

Cat. No. B1217975
CAS RN: 473-30-3
M. Wt: 255.3 g/mol
InChI Key: KVEZIRCKNOTGKY-UHFFFAOYSA-N
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Description

Thiazosulfone, also known as Promizole, is a phenylsulfonylthiazole derivative . It has a molecular formula of C9H9N3O2S2 and an average mass of 255.317 Da .


Synthesis Analysis

Thiazosulfone can be synthesized using readily available and inexpensive substrates. The reaction conditions are mild and pure products are obtained without work-up and column purification .


Molecular Structure Analysis

Thiazosulfone contains a total of 26 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 primary amines (aromatic), 1 sulfone, and 1 Thiazole .


Physical And Chemical Properties Analysis

Thiazosulfone has a density of 1.5±0.1 g/cm3, a boiling point of 559.2±30.0 °C at 760 mmHg, and a flash point of 292.0±24.6 °C. It has 5 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds. Its polar surface area is 136 Å2 .

properties

IUPAC Name

5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-9(11)15-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEZIRCKNOTGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197088
Record name Thiazosulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazosulfone

CAS RN

473-30-3
Record name Thiazolsulfone
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Record name Thiazosulfone [INN]
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Record name Thiazosulfone
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Record name Thiazosulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOSULFONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-5-(4-nitrophenylsulfonyl)thiazole (4.0 g) and ammonium chloride in a mixture of ethanol (80 ml), tetrahydrofuran (40 ml) and water (30 ml) was portionwise added the iron powder (4 g) at 80° C. with stirring. The mixture was refluxed for 1.5 hours with stirring. The reaction mixture was filtered by suction and the filtrate was concentrated under reduced pressure. The residue was triturated with water and the precipitates were collected by filtration, washed with water and dried in vacuo to give 2-amino-5-(4-aminophenylsulfonyl)thiazole (3.10 g, yield: 86.6%). mp: 218°-219° C. IR (Nujol): 3400, 3300, 1620, 1595, 1535, 1380 cm-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of combining thiazosulfone with other agents in treating experimental ocular tuberculosis?

A1: The research abstract [] highlights that thiazosulfone exhibits a moderate bacteriostatic effect against Mycobacterium tuberculosis. Furthermore, it emphasizes the enhanced antibacterial and therapeutic outcomes observed when thiazosulfone is used in conjunction with streptomycin, exceeding the anticipated additive effect. This suggests a synergistic interaction between these two agents. The combination therapy also notably reduces the development of bacterial resistance. []

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